

6-Bromo-8-methoxyquinoline: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: **6-Bromo-8-methoxyquinoline**

Cat. No.: **B600033**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.^[1] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for interacting with biological targets, leading to applications ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory agents.^{[1][2]}

6-Bromo-8-methoxyquinoline (CAS No. 103028-32-6) emerges as a particularly valuable building block for drug discovery and complex molecule synthesis.^{[1][3]} The strategic placement of its functional groups—a reactive bromine atom at the C-6 position and an electron-donating methoxy group at the C-8 position—offers a powerful platform for controlled, regioselective diversification. The bromine atom serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and the scientific rationale behind them.

Compound Profile: Physicochemical and Spectroscopic Data

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of 6-Bromo-8-methoxyquinoline

Property	Value	Reference(s)
CAS Number	103028-32-6	[1][3]
Molecular Formula	C ₁₀ H ₈ BrNO	[1]
Molecular Weight	238.08 g/mol	[1]
IUPAC Name	6-bromo-8-methoxyquinoline	[4]
Canonical SMILES	COC1=C2C(=CC(=C1)Br)C=C C=N2	[1]
Appearance	Solid (form may vary)	N/A
Melting Point	Data not available for this specific isomer. The related 8-bromo-6-methoxyquinoline has a melting point of 65-66 °C.	[5]

Table 2: Predicted Spectroscopic Data for 6-Bromo-8-methoxyquinoline

Note: The following data are predicted based on the analysis of closely related quinoline analogs.[6][7] Experimental conditions, such as solvent, can influence exact chemical shifts.

Technique	Parameter	Predicted Value & Interpretation
¹ H NMR	δ (ppm)	~8.8 (dd, 1H): H-2 proton, coupled to H-3 and H-4. ~8.2 (dd, 1H): H-4 proton, coupled to H-2 and H-3. ~7.5 (dd, 1H): H-3 proton, coupled to H-2 and H-4. ~7.4 (d, 1H): H-5 proton, meta-coupled to H-7. ~7.2 (d, 1H): H-7 proton, meta-coupled to H-5. ~4.0 (s, 3H): Methoxy (-OCH ₃) protons.
¹³ C NMR	δ (ppm)	~155: C-8 (attached to -OCH ₃). ~150: C-2. ~145: C-8a (bridgehead). ~135: C-4. ~130: C-4a (bridgehead). ~125: C-7. ~122: C-3. ~120: C-5. ~118: C-6 (attached to Br). ~56: Methoxy (-OCH ₃) carbon.
IR	ν (cm ⁻¹)	~3050-2950: Aromatic and aliphatic C-H stretching. ~1600, 1500, 1450: C=C and C=N aromatic ring stretching. ~1250: C-O stretching of the aryl ether. ~1050: C-Br stretching.
Mass Spec	m/z	[M] ⁺ and [M+2] ⁺ : Characteristic isotopic pattern with peaks at ~237 and ~239 in roughly equal abundance, confirming the presence of one bromine atom.

Safety and Handling Precautions

As with any halogenated aromatic compound, appropriate safety measures are critical. While a specific safety data sheet (SDS) for **6-bromo-8-methoxyquinoline** is not widely available, data from analogous compounds suggest the following precautions:

- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Hazards: May cause skin, eye, and respiratory irritation. Toxic if swallowed.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Core Synthetic Applications: The Power of Palladium Catalysis

The synthetic prowess of **6-bromo-8-methoxyquinoline** lies in the reactivity of its C-Br bond, which is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.

C-C Bond Formation: The Suzuki-Miyaura Coupling

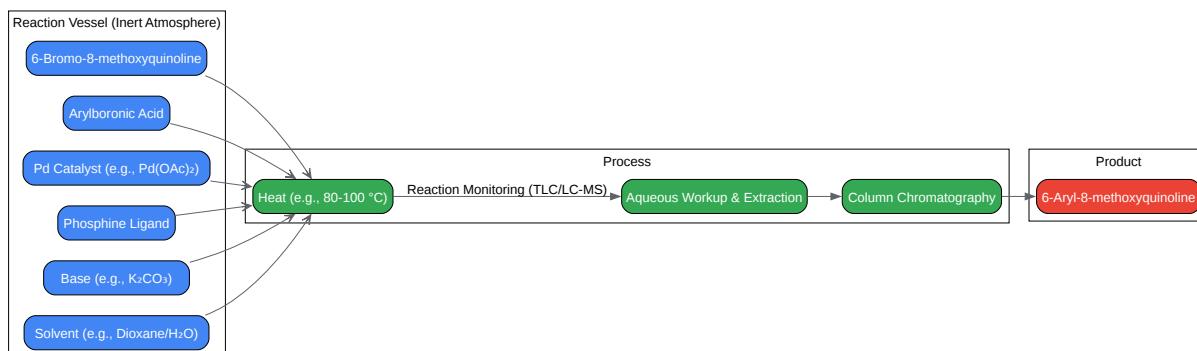
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.^{[8][9]} For **6-bromo-8-methoxyquinoline**, this allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C-6 position.

Causality in Experimental Design:

- Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like $\text{Pd}(\text{OAc})_2$ or $\text{Pd}_2(\text{dba})_3$ are commonly used and are reduced *in situ*.
- Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, $\text{P}(\text{t-Bu})_3$) are essential.
^[10] They stabilize the palladium center, promote the rate-limiting oxidative addition step with

the aryl bromide, and facilitate the final reductive elimination to release the product.

- **Base:** A base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[9][10]
- **Solvent:** A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.



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Suzuki-Miyaura Coupling Workflow

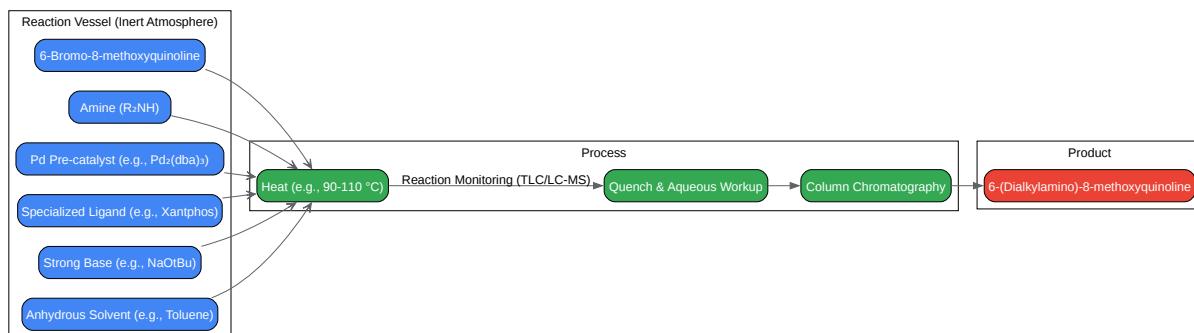
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary

amines.[11][12] This reaction is instrumental for creating derivatives of **6-bromo-8-methoxyquinoline** bearing amine, amide, or other nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Causality in Experimental Design:

- Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. The choice of ligand is paramount; specialized biarylphosphine ligands (e.g., Xantphos, BINAP) are often employed to create a sterically hindered yet reactive catalytic complex that prevents β -hydride elimination and promotes C-N reductive elimination.[11][12]
- Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is most common as it is strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate without competing as a nucleophile.[11]
- Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.



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Buchwald-Hartwig Amination Workflow

C-C (Alkynyl) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to arylalkynes by coupling an aryl halide with a terminal alkyne.[13][14] This reaction is exceptionally useful for introducing a rigid, linear alkyne linker into a molecule, a common strategy in drug design and materials science. It uniquely employs a dual-catalyst system.

Causality in Experimental Design:

- Palladium Catalyst: As in other cross-couplings, a Pd(0) catalyst facilitates the oxidative addition of the aryl bromide.
- Copper(I) Co-catalyst: A copper(I) salt (e.g., CuI) is a hallmark of the classic Sonogashira reaction. Its role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[15] This species then undergoes transmetalation with the palladium complex, which is more efficient than the direct reaction of the alkyne with the palladium center.
- Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent.[14][16]
- Solvent: Anhydrous THF or DMF can be used as co-solvents, particularly if reagents are not fully soluble in the amine base.



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